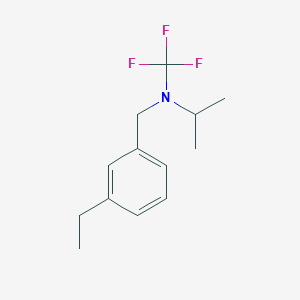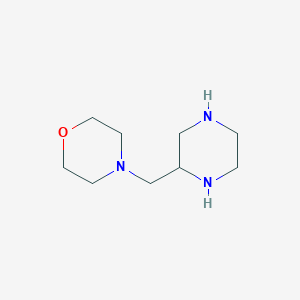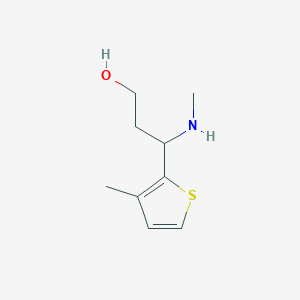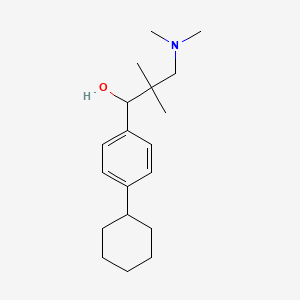![molecular formula C10H9ClO3 B13946786 3-[2-(Chlorocarbonyl)phenyl]propanoic acid CAS No. 204995-00-6](/img/structure/B13946786.png)
3-[2-(Chlorocarbonyl)phenyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(Chlorocarbonyl)phenyl]propanoic acid is an organic compound that belongs to the class of phenylpropanoic acids It is characterized by the presence of a chlorocarbonyl group attached to the phenyl ring, which is further connected to a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Chlorocarbonyl)phenyl]propanoic acid typically involves the chlorination of phenylpropanoic acid derivatives. One common method is the reaction of phenylpropanoic acid with thionyl chloride, which introduces the chlorocarbonyl group. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The chlorocarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include amines, alcohols, and thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, esters, thioesters.
科学研究应用
3-[2-(Chlorocarbonyl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
作用机制
The mechanism of action of 3-[2-(Chlorocarbonyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This can affect various biochemical pathways, depending on the target molecule.
相似化合物的比较
Phenylpropanoic acid: Lacks the chlorocarbonyl group, making it less reactive in certain chemical reactions.
3-Chloropropanoic acid: Contains a chlorinated propanoic acid moiety but lacks the phenyl ring, resulting in different chemical properties and applications.
Uniqueness: 3-[2-(Chlorocarbonyl)phenyl]propanoic acid is unique due to the presence of both the phenyl ring and the chlorocarbonyl group. This combination imparts distinct reactivity and potential for diverse applications in various fields.
属性
CAS 编号 |
204995-00-6 |
|---|---|
分子式 |
C10H9ClO3 |
分子量 |
212.63 g/mol |
IUPAC 名称 |
3-(2-carbonochloridoylphenyl)propanoic acid |
InChI |
InChI=1S/C10H9ClO3/c11-10(14)8-4-2-1-3-7(8)5-6-9(12)13/h1-4H,5-6H2,(H,12,13) |
InChI 键 |
FXBRRVKDAPTECY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CCC(=O)O)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



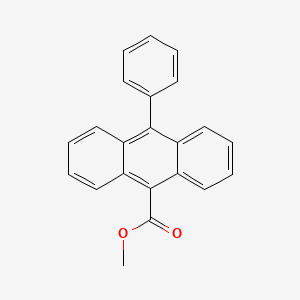
![3-Benzhydryl-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13946734.png)
![6-Benzyl-2-(bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13946741.png)
![4-Chloro-3-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13946754.png)
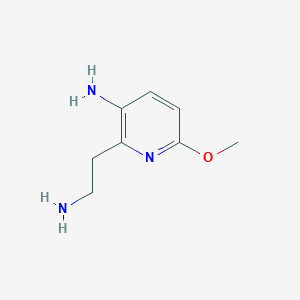
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13946763.png)
